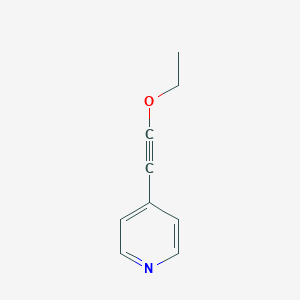

4-(2-Ethoxyethynyl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(Ethoxyethynyl)pyridine is an organic compound that belongs to the class of pyridine derivatives. Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. The ethoxyethynyl group attached to the fourth position of the pyridine ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxyethynyl)pyridine can be achieved through several methods. One common approach involves the reaction of 4-bromopyridine with ethoxyacetylene in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high efficiency.

Another method involves the Sonogashira coupling reaction, where 4-iodopyridine is reacted with ethoxyacetylene in the presence of a copper catalyst and a palladium catalyst. This method also provides good yields and is widely used in laboratory settings.

Industrial Production Methods

In an industrial setting, the production of 4-(Ethoxyethynyl)pyridine may involve large-scale Sonogashira coupling reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through distillation or recrystallization techniques.

Análisis De Reacciones Químicas

Types of Reactions

4-(Ethoxyethynyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

Reduction: Reduction reactions can convert the ethoxyethynyl group to ethyl or ethylene groups.

Substitution: The ethoxyethynyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Pyridine N-oxide derivatives.

Reduction: Ethyl or ethylene-substituted pyridine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the potential of 4-(2-Ethoxyethynyl)pyridine as a precursor in the synthesis of novel anticancer agents. Its structure allows for the modification of pharmacophores, which enhances biological activity against various cancer cell lines. For instance, derivatives of this compound have shown promise in inhibiting tumor growth through mechanisms that involve apoptosis induction and cell cycle arrest.

Antiviral Properties:

Research indicates that pyridine derivatives exhibit antiviral activities. Compounds related to this compound have been evaluated for their efficacy against viral infections such as influenza and HIV. The mechanism often involves interference with viral replication processes, making it a candidate for further development in antiviral drug formulations.

Organic Synthesis

Synthetic Intermediates:

this compound serves as an important intermediate in organic synthesis. Its ethynyl group is particularly useful for coupling reactions, allowing for the formation of complex organic structures. The compound can be utilized in Sonogashira reactions to synthesize aryl-alkyne compounds, which are vital in developing new materials and pharmaceuticals.

Ligand Development:

In coordination chemistry, this compound acts as a ligand for metal complexes. Its ability to coordinate with various transition metals enhances the catalytic properties of these complexes, making them suitable for applications in catalysis and materials science.

Materials Science

Polymer Chemistry:

The compound has been investigated for its role in polymerization processes. Due to its functional groups, it can be incorporated into polymer chains to create materials with specific properties such as increased thermal stability or enhanced electrical conductivity. Research has shown that incorporating this compound into polymer matrices can improve mechanical properties and processability.

Nanomaterials:

In nanotechnology, derivatives of this compound are being explored for their potential to form nanostructures. These nanomaterials can be applied in various fields, including electronics and photonics, due to their unique optical and electronic properties.

Data Table: Summary of Applications

| Application Area | Specific Use | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis; inhibits tumor growth |

| Antiviral compounds | Effective against influenza and HIV | |

| Organic Synthesis | Synthetic intermediates | Useful in Sonogashira reactions |

| Ligand development | Enhances catalytic activity with transition metals | |

| Materials Science | Polymer chemistry | Improves thermal stability and mechanical properties |

| Nanomaterials | Unique optical/electronic properties |

Case Studies

-

Anticancer Research:

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The research indicated that modifications on the pyridine ring could enhance potency and selectivity towards cancer cells. -

Synthesis of Novel Ligands:

In a recent investigation, researchers synthesized a series of metal complexes using this compound as a ligand. These complexes showed improved catalytic activity in cross-coupling reactions compared to traditional ligands, highlighting the compound's versatility in coordination chemistry. -

Development of Conductive Polymers:

Research focused on incorporating this compound into conductive polymer systems demonstrated enhanced electrical conductivity and mechanical strength, making it suitable for applications in flexible electronics.

Mecanismo De Acción

The mechanism of action of 4-(Ethoxyethynyl)pyridine involves its interaction with specific molecular targets. The ethoxyethynyl group can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparación Con Compuestos Similares

Similar Compounds

4-Ethynylpyridine: Lacks the ethoxy group, making it less soluble in organic solvents.

4-(Methoxyethynyl)pyridine: Contains a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.

4-(Propoxyethynyl)pyridine: Contains a propoxy group, leading to different steric and electronic properties.

Uniqueness

4-(Ethoxyethynyl)pyridine is unique due to the presence of the ethoxyethynyl group, which imparts specific chemical properties such as increased solubility in organic solvents and enhanced reactivity in certain chemical reactions. This makes it a valuable compound for various applications in research and industry.

Propiedades

Número CAS |

163680-65-7 |

|---|---|

Fórmula molecular |

C9H9NO |

Peso molecular |

147.17 g/mol |

Nombre IUPAC |

4-(2-ethoxyethynyl)pyridine |

InChI |

InChI=1S/C9H9NO/c1-2-11-8-5-9-3-6-10-7-4-9/h3-4,6-7H,2H2,1H3 |

Clave InChI |

DPFIQTXWOOWCCN-UHFFFAOYSA-N |

SMILES |

CCOC#CC1=CC=NC=C1 |

SMILES canónico |

CCOC#CC1=CC=NC=C1 |

Sinónimos |

Pyridine, 4-(ethoxyethynyl)- (9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.